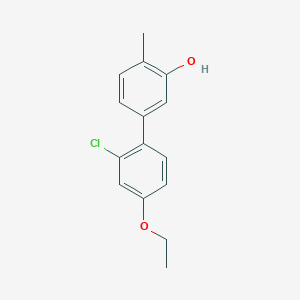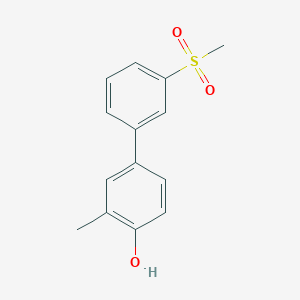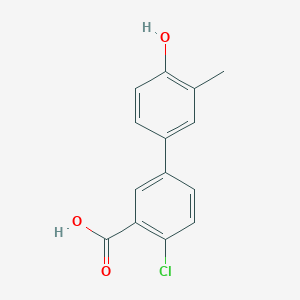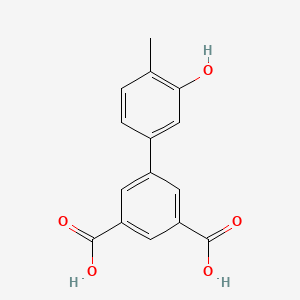![molecular formula C17H17NO2 B6372410 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95% CAS No. 1261987-64-7](/img/structure/B6372410.png)
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95% (also known as 5-CAP-2-MP) is a synthetic compound that has been used in scientific research for a variety of applications. It is an organic compound with a molecular formula of C11H13NO2 and a molecular weight of 193.22 g/mol. 5-CAP-2-MP is a colorless to light yellow crystalline solid and has a melting point of approximately 150-152°C.
Scientific Research Applications
5-CAP-2-MP has been used in various scientific research applications, such as in the study of enzyme inhibition and drug metabolism. It has been used as a substrate for the enzyme cytochrome P450 3A4, which is involved in the metabolism of many drugs. It has also been used to study the effects of inhibitors on the enzyme, such as ketoconazole. Additionally, 5-CAP-2-MP has been used in the study of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs such as warfarin and phenytoin.
Mechanism of Action
The mechanism of action of 5-CAP-2-MP is not fully understood. It is believed to act as a competitive inhibitor of the enzyme cytochrome P450 3A4 and cytochrome P450 2C9. This means that 5-CAP-2-MP binds to the enzyme and prevents it from binding to its natural substrate. This can lead to reduced enzyme activity and decreased metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CAP-2-MP are not fully understood. However, it has been shown to inhibit the enzymes cytochrome P450 3A4 and cytochrome P450 2C9, which can lead to decreased metabolism of drugs. Additionally, it has been shown to increase the levels of certain drugs in the body, such as warfarin and phenytoin.
Advantages and Limitations for Lab Experiments
The advantages of using 5-CAP-2-MP in laboratory experiments include its availability, low cost, and the fact that it is a relatively non-toxic compound. Additionally, it is relatively easy to synthesize and can be stored at room temperature. The main limitation of using 5-CAP-2-MP in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
For research involving 5-CAP-2-MP include further studies on its mechanism of action, as well as its effects on different enzymes and drugs. Additionally, further studies could be done on its potential applications in drug development and drug metabolism. Additionally, further studies could be done on its potential use in clinical trials and its potential interactions with other drugs. Finally, further studies could be done on its effects on different physiological systems and its potential toxicity.
Synthesis Methods
5-CAP-2-MP can be synthesized from the reaction of 2-methylphenol and 3-cyclopropylaminocarbonyl chloride in the presence of anhydrous sodium carbonate. This reaction is carried out in a solvent such as dichloromethane or ethyl acetate and requires a temperature of 40-50°C. The reaction yields a white crystalline solid with a yield of approximately 95%.
properties
IUPAC Name |
N-cyclopropyl-3-(3-hydroxy-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-5-6-13(10-16(11)19)12-3-2-4-14(9-12)17(20)18-15-7-8-15/h2-6,9-10,15,19H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQUSEDRFKFYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684008 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-64-7 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372405.png)



